tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride
Overview
Description
tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H16N2O2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Mechanism of Action
Target of action
Lithium primarily targets neurotransmitters and receptors in the central nervous system .
Mode of action
Upon ingestion, lithium becomes widely distributed in the central nervous system and interacts with a number of neurotransmitters and receptors, decreasing norepinephrine release and increasing serotonin synthesis .
Biochemical pathways
Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .
Pharmacokinetics
Lithium is taken orally and is primarily metabolized in the kidneys. Its elimination half-life is approximately 24 hours .
Result of action
The precise molecular and cellular effects of lithium’s action are still unknown. It is known to stabilize mood and counteract both mania and depression .
Action environment
The efficacy and stability of lithium can be influenced by various environmental factors, including diet, hydration, and concurrent medications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reduction of 3-azido-azetidine-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd-C) under a hydrogen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Protection/Deprotection Reactions: The tert-butyl ester group can be removed under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Protection/Deprotection Reactions: Trifluoroacetic acid (TFA) is often used for deprotection of the tert-butyl ester group.
Major Products Formed:
Substitution Reactions: Products include various substituted azetidines.
Protection/Deprotection Reactions: The major product is the free carboxylic acid derivative.
Scientific Research Applications
Chemistry: tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of novel therapeutic agents, particularly those targeting enzymes and receptors involved in various diseases .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties .
Comparison with Similar Compounds
- tert-Butyl azetidin-3-ylcarbamate hydrochloride
- 1-Cbz-3-aminoazetidine
- Azetidin-3-amine dihydrochloride
Uniqueness: tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is unique due to its specific combination of the tert-butyl ester and aminoazetidine moieties. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is a compound belonging to the class of azetidines, which are characterized by a four-membered nitrogen-containing heterocyclic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific data on its biological effects remain limited. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a tert-butyl group, an amino group, and a carboxylate moiety. These functional groups contribute to its lipophilicity and reactivity, influencing its interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₈H₁₅ClN₂O₂ |
Molecular Weight | 194.67 g/mol |
Solubility | Soluble in water |
Chemical Classification | Azetidine derivative |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. As an azetidine derivative, it may modulate enzyme activities by binding to active sites, thereby affecting biochemical pathways related to cell signaling and metabolism.
Potential Targets
- Enzymes : The compound may inhibit certain enzymes (e.g., proteases and kinases), altering their catalytic functions.
- Receptors : It could interact with neurotransmitter systems, potentially influencing central nervous system activity.
Biochemical Pathways
Research indicates that azetidine derivatives can influence several biochemical pathways, including:
- Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway is crucial for regulating gene expression and cellular proliferation.
- Metabolic Enzymes : Inhibition of key metabolic enzymes may lead to shifts in metabolite levels and energy production.
Case Studies and Research Findings
While direct studies on this compound are sparse, analogous compounds have shown significant biological activities:
- Antinociceptive Activity : Compounds with similar structures have demonstrated potential pain-relieving effects by interacting with central nervous system pathways.
- Anti-inflammatory Properties : Certain azetidine derivatives have been studied for their ability to reduce inflammation through modulation of immune responses .
- Cell Proliferation Studies : Research on related compounds indicates that they can induce apoptosis in cancer cells by activating caspase pathways, suggesting potential applications in cancer therapy .
Properties
IUPAC Name |
tert-butyl 3-aminoazetidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-4-6(9)5-10;/h6H,4-5,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTVSNLYYIMMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662450 | |
Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210273-37-2 | |
Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the crystal structure of LiHSO4?
A1: Understanding the crystal structure of LiHSO4 provides valuable information about its physical and chemical properties. The research paper reveals that LiHSO4 crystallizes in a monoclinic system with a specific space group and lattice parameters []. This arrangement reveals the presence of SO3(OH)- and LiO4- tetrahedra connected through a network of hydrogen bonds. This structural information is crucial for understanding properties like stability, solubility, and potential applications in areas like solid-state electrolytes.
Q2: How does the arrangement of tetrahedra in LiHSO4 influence its properties?
A2: The research highlights that LiHSO4 comprises crystallographically identical SO3(OH)- and LiO4- tetrahedra. Each tetrahedron is connected to four others of the opposite type, and adjacent LiO4- tetrahedra share an edge. This unique arrangement leads to the formation of layers within the crystal structure, which are further held together by hydrogen bonds []. This layered structure with hydrogen bonding likely influences properties like cleavage planes and anisotropic conductivity, which are important considerations for potential applications.
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